![molecular formula C7H5BF3KO2 B152783 Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate CAS No. 871231-46-8](/img/structure/B152783.png)
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
Overview
Description
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is a chemical compound with the molecular formula C7H5BF3KO2 . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate consists of 7 carbon atoms, 5 hydrogen atoms, 1 boron atom, 3 fluorine atoms, 1 potassium atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate has a molecular weight of 228.02 g/mol . It has a calculated log P value of 1.79, indicating its lipophilicity . The compound is soluble, with a log S value of -3.55 .Scientific Research Applications
Anticancer Applications
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Antitumor Applications
A series of novel N -aryl-5- (benzo [ d ] [1,3]dioxol-5-ylmethyl)-4- ( tert -butyl)thiazol-2-amines (C1–C31) were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC 50 values generally below 5 μM against the three human cancer cells lines . Compound C27 showed potent activities against HeLa and A549 cell lines with IC 50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .
Proteomics Research
Potassium 3,4-(methylenedioxy)phenyltrifluoroborate is also used in proteomics research .
Safety and Hazards
Mechanism of Action
Target of Action
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate, also known as Potassium 3,4-(methylenedioxy)phenyltrifluoroborate, has been found to have anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and disruption of their function can lead to cell cycle arrest and apoptosis .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It can cause mitotic blockade and cell apoptosis by either suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction results in changes in the cell cycle, leading to cell death .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway . By interacting with tubulin and disrupting microtubule assembly, it causes cell cycle arrest at the S phase and induces apoptosis . This disruption of the cell cycle can lead to the death of cancer cells .
Pharmacokinetics
It has a molecular weight of 22802 g/mol and a calculated log P value of 179, indicating its lipophilicity. These properties may impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. It has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . For example, one study found that it caused cell cycle arrest and induced apoptosis in HeLa cancer cells .
properties
IUPAC Name |
potassium;1,3-benzodioxol-5-yl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKKZZSEXSGSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635710 | |
Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate | |
CAS RN |
871231-46-8 | |
Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 3,4-(methylenedioxy)phenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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